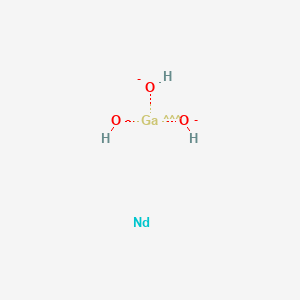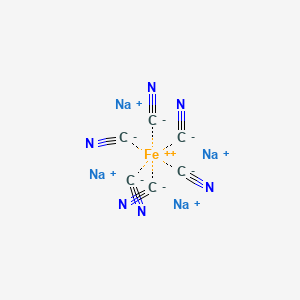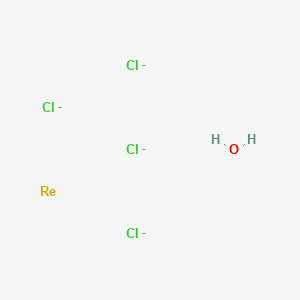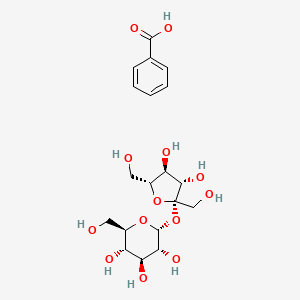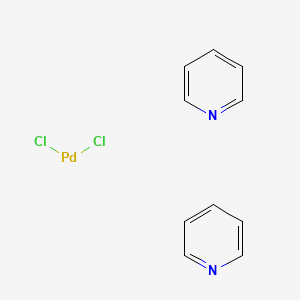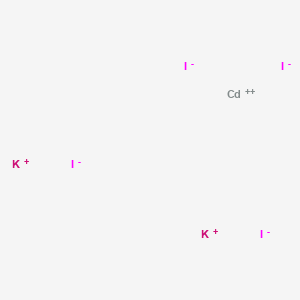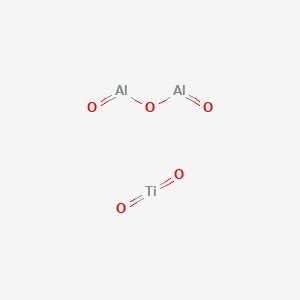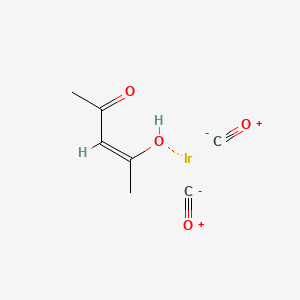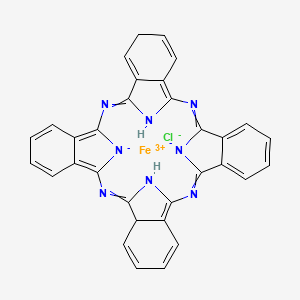
Iron(III)phthalocyaninechloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(III)phthalocyaninechloride is a type of phthalocyanine, a class of compounds that are characterized by a highly-conjugated 38 π-electron heterocyclic unit . This compound has been used as an iron catalyst for highly stereoselective C-H amination reactions .
Synthesis Analysis
The synthesis of Iron(III)phthalocyaninechloride involves the interaction between various substituted phthalocyanine iron (II) and phthalocyanine (III) and carbon monoxide gas in DMSO .Molecular Structure Analysis
The molecular structure of Iron(III)phthalocyaninechloride is characterized by a phthalocyanine ring system. The two internal protons on the nitrogen atoms may be replaced by metals, giving phenomena due to overlap between the metal orbitals and the ligand ring-system orbitals .Chemical Reactions Analysis
Iron(III)phthalocyaninechloride has been observed to interact with carbon monoxide gas in DMSO. The equilibrium constant for phthalocyanine iron (III) is 2118 L/mol . It also catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations .Physical And Chemical Properties Analysis
Iron(III)phthalocyaninechloride has a molecular weight of 603.82 g/mol . Its electrochemical properties are significantly influenced by the periphery of the macrocycle, which can lead to an increase or a decrease of their electrochemical activity .Applications De Recherche Scientifique
Fast Chromogenic Identification of Phenolic Pollutants
Scientific Field
This application falls under the field of Environmental Chemistry .
Summary of the Application
Iron(III)phthalocyaninechloride is used in the synthesis of novel water-soluble phthalocyanine complexes for the fast detection of phenolic pollutants .
Methods of Application
Two novel water-soluble and sterically hindered phthalocyanine complexes, i.e., iron(III) tetra-(4-carboxyphenoxy)phthalocyanine and iron(III) tetra-(8-quinolineoxy-5-sulfonicacid)phthalocyanine, were synthesized . These complexes exhibited high catalytic activity in the chromogenic reactions of phenolic pollutants .
Results or Outcomes
Five phenolic substrates, including phenol, 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, and 1-naphthol, could be efficiently oxidized by tert-butyl hydroperoxide in the presence of these selected FePc catalysts . Under optimal conditions, the chromogenic process of 2-chlorophenol could be completed within 10 minutes with more than 90% conversion .
Catalytic Applications in Redox Reactions
Scientific Field
This application is in the field of Organometallic Chemistry .
Summary of the Application
Iron(III)phthalocyaninechloride can be modified inside the macrocyclic core with various transition metal cations, which impacts their electrochemical properties and influences potential applications in redox reactions .
Methods of Application
Peripheral functionalization of iron(II/III) porphyrazines and phthalocyanines with halogen electron-withdrawing groups (like -F or -CF3) was found to improve their solubility in polar solvents like methanol or ethanol, ionization potential, and their stability in catalytic oxidation reactions .
Results or Outcomes
Due to their unique optical and electrochemical properties, porphyrazines and phthalocyanines found many potential and practical applications in medicine and technology . They were mainly researched as photosensitizers in photodynamic therapy, as sensors in biomedical and analytical applications, or as building blocks for materials chemistry .
Electrochemical Sensor for Nicotine Detection
Scientific Field
This application is in the field of Biosensors and Biomedical Engineering .
Summary of the Application
Iron(III)phthalocyaninechloride is used in the development of an electrochemical sensor for highly selective determination of nicotine in human salivary samples .
Methods of Application
A glassy carbon electrode (GCE) was modified with graphene (Gr), iron (III) phthalocyanine-4,4’,4",4"'-tetrasulfonic acid (Fe (III)Pc), and gold nanoparticles (AuNPs/Fe (III)Pc/Gr/GCE). The AuNPs/Fe (III)Pc/Gr nanocomposite was prepared and characterized using FE-SEM, EDX, and E-mapping techniques .
Results or Outcomes
The AuNPs/Fe (III)Pc/Gr/GCE-based sensor offered a linear response against nicotine from 0.5 to 27 µM with a limit of detection (LOD) of 17 nM using the amperometry (i–t curve) technique . This electrochemical sensor demonstrated astounding selectivity and sensitivity during nicotine detection in the presence of common interfering molecules in 0.1 M PBS .
Catalyst for Highly Stereoselective C-H Amination Reactions
Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Iron(III)phthalocyaninechloride is used as an iron catalyst for highly stereoselective C-H amination reactions .
Methods of Application
The specific methods of application for this use are not detailed in the source. However, in general, C-H amination involves the introduction of an amine group into a carbon-hydrogen bond. The iron(III)phthalocyaninechloride likely acts as a catalyst to facilitate this reaction .
Results or Outcomes
The specific results or outcomes for this use are not detailed in the source. However, the use of iron(III)phthalocyaninechloride as a catalyst would typically result in more efficient and selective C-H amination reactions .
Propriétés
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,19,21,23,25,27,29,31,34-heptadecaene;iron(3+);chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N8.ClH.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-7,9-16,18H,8H2,(H2-,33,34,36,37,38,39,40);1H;/q-2;;+3/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQSGNOINFUNFQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3NC(=NC4=C5C=CC=CC5=C([N-]4)N=C6C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N3)[N-]8)C2=C1.[Cl-].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20ClFeN8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(III)phthalocyaninechloride | |
CAS RN |
14285-56-4 |
Source


|
| Record name | Chloro[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

